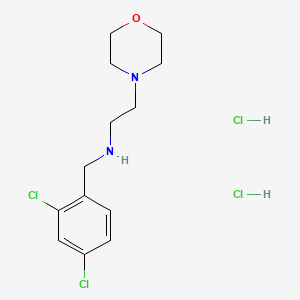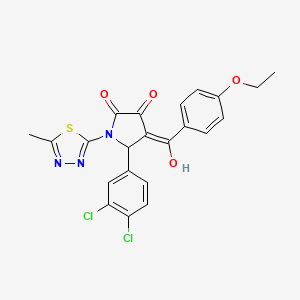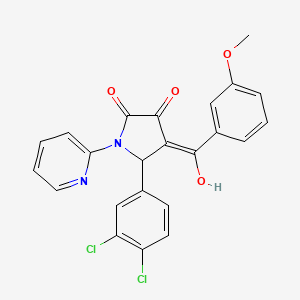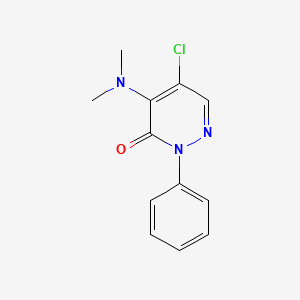![molecular formula C21H22Cl2N2O2 B5371205 {2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5371205.png)
{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride, also known as BRL-15572, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride acts as a selective antagonist of the histamine H3 receptor, which is involved in regulating the release of various neurotransmitters, including histamine, dopamine, and serotonin. By blocking the H3 receptor, this compound can modulate the release of these neurotransmitters, leading to its observed effects in various scientific research fields.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, vasodilation, and inhibition of cancer cell growth. In animal models, this compound has been shown to increase the release of acetylcholine, dopamine, and serotonin in the brain, leading to its anxiolytic and antidepressant effects. In cardiovascular disease, this compound has been shown to cause vasodilation by increasing the release of nitric oxide. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
実験室実験の利点と制限
{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride has several advantages for lab experiments, including its selectivity for the H3 receptor and its ability to modulate neurotransmitter release. However, this compound also has limitations, including its relatively low potency and solubility, which may affect its efficacy in certain experimental conditions.
将来の方向性
There are several future directions for {2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride research, including further investigation of its therapeutic potential in various scientific research fields, optimization of its pharmacological properties, and development of novel analogs with improved efficacy and selectivity. Additionally, this compound may have potential applications in other areas, such as inflammation and pain, that warrant further investigation.
合成法
{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with 3-methoxybenzyl alcohol in the presence of a base, followed by reaction with 4-pyridinylmethylamine in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to yield this compound in its hydrochloride salt form.
科学的研究の応用
{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride has been studied for its potential therapeutic applications in various scientific research fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in treating anxiety and depression. In cardiovascular disease, this compound has been shown to have vasodilatory effects, indicating its potential use in treating hypertension. In cancer research, this compound has been shown to inhibit the growth of cancer cells, suggesting its potential use as an anticancer agent.
特性
IUPAC Name |
N-[[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2.ClH/c1-25-20-8-4-6-17(14-24-13-16-9-11-23-12-10-16)21(20)26-15-18-5-2-3-7-19(18)22;/h2-12,24H,13-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYQILOIPIAFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)CNCC3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5371133.png)
![4-pyrrolidin-1-yl-7-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5371138.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-1,1-dimethyl-2-oxoethyl]amine dihydrochloride](/img/structure/B5371146.png)

![3-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5371160.png)


![N-(3-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5371193.png)


![[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](phenyl)methanone](/img/structure/B5371219.png)
![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)-3-methylbut-2-enamide](/img/structure/B5371223.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5371236.png)
![1-[2-(propylthio)benzoyl]azepane](/img/structure/B5371241.png)